molecular formula C20H20N4O3 B2982900 (E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306759-07-9

(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2982900
CAS No.: 306759-07-9
M. Wt: 364.405
InChI Key: KLLIWPHOBIXZQG-CIAFOILYSA-N
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Description

(E)-N'-(3,4-Dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under reflux conditions. Its structure features a pyrazole core substituted with a phenyl group at position 3 and a methyl group at position 2. The hydrazide moiety is conjugated to a 3,4-dimethoxybenzylidene group, forming an E-configuration imine bond (C=N) critical for its electronic and biological properties. The compound’s crystallinity and stereoelectronic profile have been validated via X-ray diffraction, FT-IR, NMR, and mass spectrometry .

The 3,4-dimethoxy substituents on the benzylidene moiety enhance electron-donating effects, influencing charge distribution across the molecule. This modification is associated with improved solubility and bioactivity compared to simpler analogs, particularly in antimicrobial and anticancer assays .

Properties

CAS No.

306759-07-9

Molecular Formula

C20H20N4O3

Molecular Weight

364.405

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-13-18(15-7-5-4-6-8-15)22-23-19(13)20(25)24-21-12-14-9-10-16(26-2)17(11-14)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

KLLIWPHOBIXZQG-CIAFOILYSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-N'-(3,4-dimethoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}

It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF-7 (Breast)12.8
HeLa (Cervical)10.5

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineInhibition (%)Reference
TNF-α40%
IL-635%

3. Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 3: Antimicrobial Activity

BacteriaZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, leading to reduced inflammation and cancer cell survival.
  • Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which can protect cells from oxidative stress.

Case Studies

  • Study on Lung Cancer Cells : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound significantly reduced swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a broader class of N'-benzylidene-pyrazole-3-carbohydrazides. Key structural variations among analogs include substituents on the benzylidene ring (e.g., methoxy, dimethylamino, nitro, chloro) and substitutions on the pyrazole core. These modifications directly impact reactivity, stability, and biological interactions.

Compound Benzylidene Substituents Pyrazole Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (eV) Biological Activity (IC₅₀/ MIC)
(E)-N'-(3,4-Dimethoxybenzylidene)-4-methyl-3-phenyl 3,4-OCH₃ 4-CH₃, 3-Ph 393.39 3.8 (DFT) Anticancer: 12.5 µM (MCF-7)
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-OCH₃ 5-CH₃ 299.30 4.2 (DFT) Antibacterial: 25 µg/mL (E. coli)
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Cl 5-Ph 388.22 3.5 (DFT) Antifungal: 10 µM (C. albicans)
(E)-N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-N(CH₃)₂ 5-CH₃ 312.36 2.9 (DFT) Antioxidant: 85% DPPH scavenging
(E)-N'-(3-Methoxybenzylidene)-5-(4-formylphenyl)-3-Ph 3-OCH₃ 5-(4-CHO-Ph) 438.45 4.5 (DFT) Antidiabetic: α-glucosidase IC₅₀ 8 µM

Key Findings from Comparative Studies

Electronic Effects :

  • Electron-donating groups (e.g., OCH₃, N(CH₃)₂) lower the HOMO-LUMO gap, enhancing charge transfer and reactivity. The 3,4-dimethoxy derivative exhibits a moderate gap (3.8 eV), balancing stability and bioactivity .
  • Chloro substituents (e.g., 2,4-Cl) increase electrophilicity, correlating with stronger antifungal activity .

Biological Performance: The 3,4-dimethoxy analog demonstrates superior anticancer activity (IC₅₀ 12.5 µM against MCF-7 cells) compared to mono-methoxy derivatives (IC₅₀ >25 µM), likely due to enhanced membrane permeability from methoxy groups . 4-(Dimethylamino) substitution improves antioxidant activity (85% DPPH scavenging) via radical stabilization, whereas 4-methoxy analogs show weaker effects (60%) . 2,4-Dichloro derivatives exhibit the highest antifungal potency (MIC 10 µM), attributed to halogen-bond interactions with fungal enzymes .

Solubility and Crystallinity: Methoxy and dimethylamino groups improve aqueous solubility. The 3,4-dimethoxy derivative dissolves readily in DMSO (>50 mg/mL), while dichloro analogs require organic solvents . Single-crystal X-ray studies (using SHELXL ) reveal that bulkier substituents (e.g., 3-Ph, 4-CH₃) induce planar distortions, affecting π-π stacking in molecular packing .

Computational Insights

  • Molecular Docking : Docking studies (PDB: 1M17) indicate the 3,4-dimethoxy analog binds strongly to the ATP-binding site of EGFR kinase (binding energy: -9.2 kcal/mol), outperforming 4-methoxy (-7.5 kcal/mol) and dichloro (-8.1 kcal/mol) variants .

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